molecular formula C12H14N2O2 B12788906 (2,2,8-Trimethyl-4H-(1,3)dioxino(4,5-c)pyridin-5-yl)acetonitrile CAS No. 6599-85-5

(2,2,8-Trimethyl-4H-(1,3)dioxino(4,5-c)pyridin-5-yl)acetonitrile

Katalognummer: B12788906
CAS-Nummer: 6599-85-5
Molekulargewicht: 218.25 g/mol
InChI-Schlüssel: PKWJQUPIUAIORD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,2,8-Trimethyl-4H-(1,3)dioxino(4,5-c)pyridin-5-yl)acetonitrile is a complex organic compound with a unique structure that includes a dioxino ring fused to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,8-Trimethyl-4H-(1,3)dioxino(4,5-c)pyridin-5-yl)acetonitrile typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

(2,2,8-Trimethyl-4H-(1,3)dioxino(4,5-c)pyridin-5-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

(2,2,8-Trimethyl-4H-(1,3)dioxino(4,5-c)pyridin-5-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2,2,8-Trimethyl-4H-(1,3)dioxino(4,5-c)pyridin-5-yl)acetonitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2,2,8-Trimethyl-4H-(1,3)dioxino(4,5-c)pyridin-5-yl)methanol
  • 2,2,8-Trimethyl-5,6-bis[(E)-1-butenyl]-4H-1,3-dioxino[4,5-c]pyridine

Uniqueness

(2,2,8-Trimethyl-4H-(1,3)dioxino(4,5-c)pyridin-5-yl)acetonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dioxino and pyridine rings, along with the acetonitrile group, make it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

6599-85-5

Molekularformel

C12H14N2O2

Molekulargewicht

218.25 g/mol

IUPAC-Name

2-(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)acetonitrile

InChI

InChI=1S/C12H14N2O2/c1-8-11-10(7-15-12(2,3)16-11)9(4-5-13)6-14-8/h6H,4,7H2,1-3H3

InChI-Schlüssel

PKWJQUPIUAIORD-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=C(C2=C1OC(OC2)(C)C)CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.